- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,
Cas no 937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde)

937400-07-2 structure
Nome del prodotto:3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Numero CAS:937400-07-2
MF:C11H9FN2O
MW:204.200365781784
MDL:MFCD13180648
CID:832236
PubChem ID:70700842
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE
- 3-fluoro-4-(4-methylimidazol-1-yl)benzaldehyde
- Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-
- Benzaldehyde,3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-
- PFMQXOURKMPGNP-UHFFFAOYSA-N
- 5941AC
- AX8237636
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (ACI)
- 937400-07-2
- MFCD13180648
- CS-13978
- EN300-1293212
- AKOS016007133
- SCHEMBL758449
- DTXSID30743635
- CS-B0187
-
- MDL: MFCD13180648
- Inchi: 1S/C11H9FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-7H,1H3
- Chiave InChI: PFMQXOURKMPGNP-UHFFFAOYSA-N
- Sorrisi: O=CC1C=C(F)C(N2C=C(C)N=C2)=CC=1
Proprietà calcolate
- Massa esatta: 204.07000
- Massa monoisotopica: 204.06989108g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 34.9
- XLogP3: 1.6
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 362.1°C at 760 mmHg
- Punto di infiammabilità: 172.8°C
- Indice di rifrazione: 1.579
- PSA: 34.89000
- LogP: 2.13230
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187021-1g |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95%+ | 1g |
$358 | 2024-07-19 | |
eNovation Chemicals LLC | Y1228265-1g |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95% | 1g |
$400 | 2024-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-500mg |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |
937400-07-2 | 98% | 500mg |
¥1706.00 | 2024-04-24 | |
abcr | AB555777-1g |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde; . |
937400-07-2 | 1g |
€496.10 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-1g |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |
937400-07-2 | 98% | 1g |
¥2464.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-250MG |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95% | 250MG |
¥ 620.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-100mg |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |
937400-07-2 | 98% | 100mg |
¥525.00 | 2024-04-24 | |
Chemenu | CM187021-1g |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95+% | 1g |
$1199 | 2021-08-05 | |
eNovation Chemicals LLC | D767768-500mg |
Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)- |
937400-07-2 | 95+% | 500mg |
$230 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-5G |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95% | 5g |
¥ 9,655.00 | 2023-04-04 |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C; 90 °C → rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → reflux; 16 h, reflux
Riferimento
- Preparation of imidazole derivatives as antifungal agents, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 16 h, 110 °C
Riferimento
- 1-Cyanopyrrolidine compounds as USP30 inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, 110 °C
Riferimento
- Preparation of phenylimidazole derivatives and analogs for use as gamma-secretase modulators, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; heated
Riferimento
- Discovery and Optimization of a Novel Triazole Series of GPR142 Agonists for the Treatment of Type 2 DiabetesACS Medicinal Chemistry Letters, 2016, 7(12), 1107-1111,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 100 °C; 100 °C → rt
1.2 Reagents: Ethanol Solvents: Water
1.2 Reagents: Ethanol Solvents: Water
Riferimento
- Preparation of triazole derivatives for treating Alzheimer's disease and related conditions, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C
Riferimento
- Preparation of 3-[4-(imidazoliumyl)benzylidene]piperidin-2-one and 2-[4-(imidazoliumyl)benzylidene]morpholin-3-one derivatives as prodrug of cinnamide compounds, World Intellectual Property Organization, , ,
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Raw materials
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Preparation Products
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Letteratura correlata
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde) Prodotti correlati
- 107754-14-3(Methyl 4-(5-Amino-1-methylindol-3-yl)methyl-3-methoxybenzoate)
- 528867-43-8(4-(Trifluoromethyl)benzenebutanal)
- 1402238-43-0(tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate)
- 2097921-31-6(1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine)
- 1806399-42-7(2-Formylbenzo[d]oxazole-4-acetonitrile)
- 123333-54-0(Pentachlorophenol Sodium Salt Hydrate)
- 579440-90-7(ethyl 4-({7-(dimethylcarbamoyl)oxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate)
- 2248347-84-2(Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate)
- 1448074-86-9(1'-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one)
- 904830-08-6(N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-2-4-(propan-2-yl)phenoxyacetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937400-07-2)3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Purezza:99%
Quantità:1g
Prezzo ($):268.0